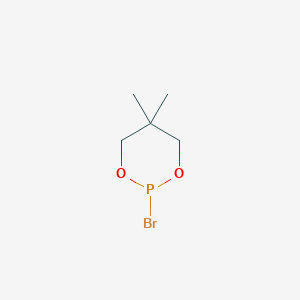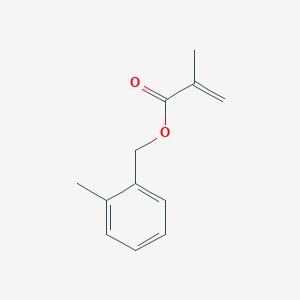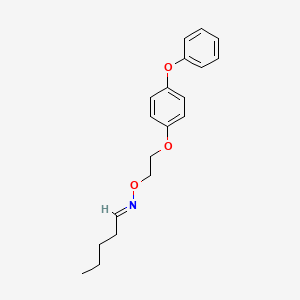![molecular formula C18H30O8S B14344187 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol CAS No. 98269-27-3](/img/structure/B14344187.png)
4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol is a complex organic compound that combines the properties of a sulfonic acid and an ether. The compound is characterized by the presence of a 4-methylbenzenesulfonic acid moiety and a long chain of ethoxy groups terminated by an allyl ether. This unique structure imparts specific chemical and physical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol typically involves multiple steps:
Formation of 4-Methylbenzenesulfonic Acid: This can be achieved through the sulfonation of toluene using sulfuric acid or oleum.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl ether group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.
Substitution: The aromatic ring of the 4-methylbenzenesulfonic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Sulfonates or sulfinates.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: Investigated for its potential as a biochemical probe or modifier due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol is largely dependent on its functional groups:
Sulfonic Acid Group: Acts as a strong acid, capable of donating protons and participating in acid-catalyzed reactions.
Ether Linkages: Provide flexibility and solubility, allowing the compound to interact with various molecular targets.
Allyl Ether Group:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid: Shares the sulfonic acid moiety but lacks the extended ether chain.
Polyethylene glycol (PEG): Contains similar ethoxy linkages but lacks the sulfonic acid and allyl ether groups.
Allyl ethers: Share the allyl ether functionality but differ in the presence of the sulfonic acid group.
Uniqueness
The combination of a sulfonic acid group, extended ethoxy chain, and allyl ether functionality makes 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol unique. This structure imparts specific chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
98269-27-3 |
|---|---|
Formule moléculaire |
C18H30O8S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H22O5.C7H8O3S/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12;1-6-2-4-7(5-3-6)11(8,9)10/h2,12H,1,3-11H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
YBMGTVFZVKCRJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


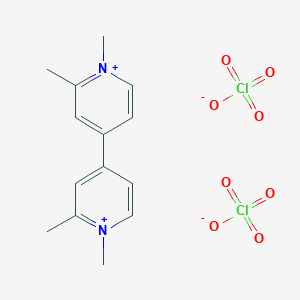


![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)


![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)

![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
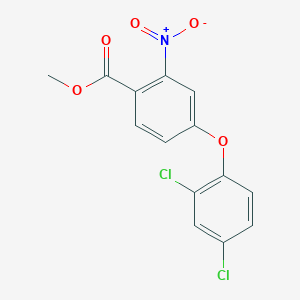
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
